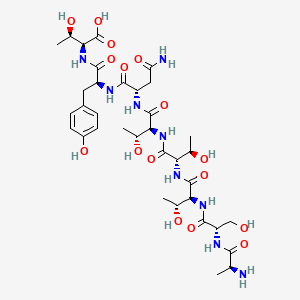
Peptide T
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Peptide T is a short peptide derived from the human immunodeficiency virus (HIV) envelope protein gp120. It was discovered in 1986 by Candace Pert and Michael Ruff. This compound is known for its potential therapeutic effects, particularly in blocking the binding and infection of viral strains that use the CCR5 receptor to infect cells . This compound has shown promise in treating HIV-related conditions and neurocognitive disorders associated with AIDS.
準備方法
Synthetic Routes and Reaction Conditions: Peptide T can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs protecting groups to prevent unwanted side reactions. For example, the fluorenylmethyloxycarbonyl (Fmoc) group is often used to protect the amino group of the amino acids .
Industrial Production Methods: Industrial production of peptides, including this compound, often involves automated SPPS. This method allows for the efficient and scalable production of peptides with high purity. The process includes steps such as coupling, deprotection, and cleavage from the resin, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions: Peptide T, like other peptides, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized, particularly at the methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.
Substitution: this compound can participate in substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in peptides with altered sequences and properties .
科学的研究の応用
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in blocking HIV entry into cells by binding to the CCR5 receptor.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
作用機序
Peptide T exerts its effects by binding to the CCR5 receptor, a key entry point for HIV into host cells. By blocking this receptor, this compound prevents the virus from attaching and entering the cells, thereby inhibiting infection. Additionally, this compound may act as a vasoactive intestinal peptide (VIP) agonist, which could contribute to its neuroprotective effects .
類似化合物との比較
Peptide T is unique in its ability to block the CCR5 receptor and its potential neuroprotective effects. Similar compounds include:
Maraviroc: Another CCR5 antagonist used in HIV treatment.
Enfuvirtide: A peptide that inhibits HIV fusion with host cells.
Dala1-peptide T-amide (DAPTA): A modified analog of this compound with similar therapeutic potential.
This compound stands out due to its dual action as both an HIV entry inhibitor and a potential neuroprotective agent, making it a valuable compound for further research and therapeutic development.
特性
CAS番号 |
106362-32-7 |
|---|---|
分子式 |
C35H55N9O16 |
分子量 |
857.9 g/mol |
IUPAC名 |
(3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R)-2-[[(3R)-2-[[(3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C35H55N9O16/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14+,15+,16+,17+,20-,21-,22-,24?,25?,26?,27?/m0/s1 |
InChIキー |
IWHCAJPPWOMXNW-VXZXGANVSA-N |
SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |
異性体SMILES |
C[C@H](C(C(=O)NC([C@@H](C)O)C(=O)NC([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |
正規SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
ASTTTNYT |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
HIV Peptide T Peptide T Peptide T, HIV |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















